molecular formula C6H5BrN2O3 B1323522 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid CAS No. 22433-10-9

5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid

Cat. No.: B1323522
CAS No.: 22433-10-9
M. Wt: 233.02 g/mol
InChI Key: UEKAFWWJQMXRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that contains a bromine atom, a hydroxymethyl group, and a carboxylic acid group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid typically involves the bromination of a pyrimidine precursor followed by the introduction of the hydroxymethyl and carboxylic acid groups. One common synthetic route is as follows:

    Bromination: The starting material, 2-(hydroxymethyl)pyrimidine-4-carboxylic acid, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Hydroxymethylation: The brominated intermediate is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol or aldehyde derivatives.

Scientific Research Applications

5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyrimidine-4-carboxylic acid
  • 5-Bromo-2-methylpyrimidine-4-carboxylic acid
  • 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid

Uniqueness

5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The hydroxymethyl group provides additional sites for chemical modification, while the carboxylic acid group enhances its solubility and potential for forming salts or esters.

Properties

IUPAC Name

5-bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-3-1-8-4(2-10)9-5(3)6(11)12/h1,10H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKAFWWJQMXRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CO)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.